4-Hydroxybenzophenone oxime

Description

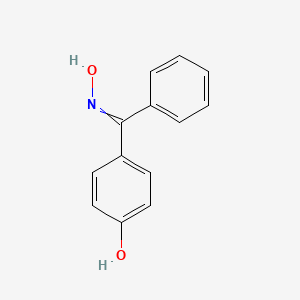

4-Hydroxybenzophenone (B119663) oxime is a derivative of 4-hydroxybenzophenone, synthesized through the reaction of the parent ketone with hydroxylamine (B1172632). researchgate.netgoogle.com Its structure, featuring a hydroxyl group, a benzophenone (B1666685) core, and an oxime functional group, makes it a compound of interest for various chemical transformations and applications. Research has explored its synthesis and its potential as a precursor for more complex molecules, such as in the creation of novel cyclophosphazene derivatives where 4-hydroxybenzophenone is first reacted and then converted to the oxime. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-(N-hydroxy-C-phenylcarbonimidoyl)phenol |

InChI |

InChI=1S/C13H11NO2/c15-12-8-6-11(7-9-12)13(14-16)10-4-2-1-3-5-10/h1-9,15-16H |

InChI Key |

BINATKJGYKUBBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxybenzophenone Oxime and Precursors

Synthesis of 4-Hydroxybenzophenone (B119663) Precursors

The industrial and laboratory-scale production of 4-Hydroxybenzophenone relies on several established chemical reactions. Key among these are Friedel-Crafts acylations and subsequent modifications of benzophenone (B1666685) derivatives.

Friedel-Crafts acylation is a cornerstone method for synthesizing aryl ketones. organic-chemistry.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. A common route to 4-Hydroxybenzophenone involves the reaction of phenol (B47542) with benzoyl chloride, catalyzed by aluminum chloride (AlCl₃). patsnap.com The reaction typically proceeds in a suitable solvent, such as chlorobenzene, to yield the desired product. patsnap.com However, this direct acylation can sometimes lead to a mixture of isomers, including 2-hydroxybenzophenone (B104022), which can complicate purification. scribd.com

A significant and widely utilized variation of this reaction is the Fries Rearrangement . researchgate.net In this process, a phenolic ester is rearranged into a hydroxy aryl ketone using a Lewis acid catalyst. libretexts.orggoogle.com For the synthesis of 4-Hydroxybenzophenone, phenyl benzoate (B1203000) is first formed and then undergoes rearrangement. The regioselectivity of the Fries rearrangement (favoring the ortho or para product) is dependent on reaction conditions such as temperature and solvent. researchgate.netlibretexts.org Lower reaction temperatures generally favor the formation of the para-substituted product, 4-Hydroxybenzophenone. researchgate.net

Alternative acylating agents and catalysts have also been explored to improve yield and environmental compatibility. For instance, the reaction of phenol with p-chlorobenzoyl chloride is a common method for producing the related intermediate, 4-chloro-4'-hydroxybenzophenone. google.comresearchgate.net Furthermore, solid acid catalysts, such as Fe³⁺ supported on K-10 clay, have been developed as more eco-friendly alternatives to traditional Lewis acids like AlCl₃, offering high yields and easier separation. researchgate.net

Table 1: Comparison of Friedel-Crafts Acylation Methods for 4-Hydroxybenzophenone Synthesis

| Acylating Agent | Catalyst | Solvent | Key Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| Benzoyl Chloride | AlCl₃ | Chlorobenzene | 40-70°C | 76-83% | google.com |

| Phenyl Benzoate | AlCl₃ | Nitromethane | Low Temperature | Moderate to Good | researchgate.net |

| p-Chlorobenzoyl Chloride | K-10 Clay-Fe³⁺ | Ethylene Dichloride | 40°C | up to 97% | researchgate.net |

| Benzotrichloride | Zinc Oxide | Water Bath | Not Specified | High | orgsyn.org |

In addition to direct acylation, 4-Hydroxybenzophenone can be synthesized by modifying other benzophenone derivatives. These strategies are particularly useful when the required starting materials are more accessible or cost-effective.

One such method is the hydrolysis of halogenated benzophenones. For example, 4-chlorobenzophenone (B192759) can be hydrolyzed under pressure using a copper oxide catalyst to yield 4-Hydroxybenzophenone. patsnap.comgoogle.com This reaction replaces the chlorine atom with a hydroxyl group.

Another important strategy is the demethylation of methoxy-substituted benzophenones. 4-Methoxybenzophenone is a common precursor that can be readily demethylated to produce 4-Hydroxybenzophenone. patsnap.com This ether cleavage is typically achieved using strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃). google.com Boron tribromide is a particularly effective reagent for cleaving aryl methyl ethers under relatively mild conditions, often at or below room temperature in a solvent like dichloromethane (B109758) (DCM). prepchem.com The reaction proceeds via the formation of a complex between the BBr₃ and the ether oxygen, followed by the cleavage of the methyl C-O bond.

Table 2: Summary of Hydrolysis and Demethylation Reactions

| Starting Material | Reagent/Catalyst | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| 4-Chlorobenzophenone | Copper Oxide | Hydrolysis | Utilizes halogenated intermediate | google.com, patsnap.com |

| 4-Methoxybenzophenone | AlCl₃ / BBr₃ | Demethylation | Mild conditions with BBr₃ | google.com, |

Oximation Reactions for 4-Hydroxybenzophenone Oxime Formation

Once 4-Hydroxybenzophenone is obtained, it is converted to its oxime via a condensation reaction with hydroxylamine (B1172632). This is a standard reaction for aldehydes and ketones. scribd.com

The most common method for preparing benzophenone oximes is the reaction of the parent ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base. The base is necessary to liberate free hydroxylamine from its salt. researchgate.net The reaction is typically carried out in an aqueous alcohol solution, such as ethanol (B145695) and water.

The general procedure involves dissolving the ketone (4-Hydroxybenzophenone) and hydroxylamine hydrochloride in the solvent system. A base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added, and the mixture is often heated to reflux to drive the reaction to completion. The product, this compound, precipitates upon cooling or acidification of the reaction mixture and can be isolated by filtration. This method is highly efficient, with yields for the oximation of benzophenone itself reported to be as high as 98-99%.

The pH of the reaction medium is a critical parameter; the rate of oximation is typically highest in a mildly acidic to neutral pH range. researchgate.net The use of a base like NaOH or KOH with hydroxylamine hydrochloride serves to buffer the solution to a suitable pH for the reaction to proceed efficiently. researchgate.net

Table 3: Typical Reagents for Conventional Oximation of Benzophenones

| Ketone | Oximation Reagent | Base | Solvent System | Typical Yield | Reference |

|---|---|---|---|---|---|

| Benzophenone | Hydroxylamine Hydrochloride | Sodium Hydroxide | Ethanol / Water | 98-99% | |

| 4-Chlorobenzophenone | Hydroxylamine Hydrochloride | Sodium Hydroxide | Ethanol / Water | High | |

| 3,5-di-t-butyl-4-hydroxybenzophenone (B8799468) | Hydroxylamine Hydrochloride | Potassium Hydroxide | Ethanol | Not Specified |

The synthesis of this compound is a direct application of the conventional oximation procedure to a hydroxylated benzophenone intermediate. The presence of the hydroxyl group on the benzophenone ring does not typically interfere with the oximation reaction at the carbonyl group.

A representative example is the synthesis of 3,5-di-t-butyl-4-hydroxybenzophenone oxime. In this preparation, the substituted 4-hydroxybenzophenone is dissolved in ethanol along with hydroxylamine hydrochloride. A solution of potassium hydroxide is then added to initiate the reaction, leading to the formation of the corresponding oxime. This demonstrates a straightforward and effective method for the direct conversion of hydroxylated benzophenones to their oximes. The process is robust and applicable to a range of substituted benzophenone derivatives.

Chemical Reactivity and Derivatization of 4 Hydroxybenzophenone Oxime

Stereochemical Considerations and Isomerism in Oximes

The carbon-nitrogen double bond (C=N) in oximes, including 4-hydroxybenzophenone (B119663) oxime, is stereogenic, leading to the existence of geometric isomers. This isomerism plays a critical role in the chemical behavior and reactivity of the molecule. The isomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together), based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond. For ketoximes like 4-hydroxybenzophenone oxime, the E and Z labels describe the spatial relationship between the hydroxyl group (-OH) and the substituent with higher priority on the carbon atom.

E/Z Isomerization Pathways

The interconversion between E and Z isomers of oximes can be achieved through several pathways, most notably thermal and photochemical methods.

Thermal Isomerization: At elevated temperatures, the energy barrier for rotation around the C=N bond can be overcome, leading to an equilibrium mixture of the E and Z isomers. The position of this equilibrium is determined by the relative thermodynamic stabilities of the two isomers.

Photochemical Isomerization: Irradiation with light, typically ultraviolet (UV) light, can promote the molecule to an excited state where the rotational barrier is lower, facilitating isomerization. researchgate.netmdpi.com This method allows for the conversion of one isomer to another, often leading to a photostationary state with a specific E/Z ratio that depends on the wavelength of light used. researchgate.netmdpi.com For example, photoisomerization is a primary photoreaction for various compounds with C=N double bonds. researchgate.net

Acid/Base Catalysis: The isomerization process can also be catalyzed by acids or bases. Protonation of the oxime nitrogen or deprotonation of the hydroxyl group can lower the energy barrier for rotation, accelerating the attainment of thermodynamic equilibrium between the isomers.

In the solid state, the configuration can be stabilized by intermolecular interactions. For instance, studies on similar complex oximes have shown that one isomer, such as the E-isomer, may be exclusively present in the crystalline form due to favorable intermolecular hydrogen bonds that are sterically hindered in the other isomer. nih.gov

Influence of Stereochemistry on Reactivity Profiles

The specific geometric arrangement of the E and Z isomers directly influences their reactivity, particularly in reactions where the stereochemistry of the transition state is crucial.

A classic example is the Beckmann rearrangement , where an oxime is transformed into an amide in the presence of an acid catalyst. scribd.com This reaction proceeds via an anti-migration mechanism, meaning the group that migrates to the nitrogen atom is the one located anti (opposite) to the hydroxyl group.

In the E -isomer of this compound, the phenyl group is anti to the hydroxyl group. Therefore, upon treatment with an acid catalyst (e.g., H₂SO₄, PCl₅), the phenyl group would be expected to migrate, yielding N-(4-hydroxyphenyl)benzamide.

In the Z -isomer, the 4-hydroxyphenyl group is anti to the hydroxyl group. This isomer would rearrange to yield N-phenyl-4-hydroxybenzamide.

This stereospecificity means that controlling the E/Z isomer ratio is essential for achieving a selective synthesis of a desired amide product. The stereochemical configuration is also known to be a crucial factor in the biological activity of pharmaceutical compounds containing an oxime group. nih.gov

Reactions Involving the Oxime Functional Group

The oxime functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Formation of Oxime Ethers and Esters

The hydroxyl group of the oxime is nucleophilic and can be readily converted into ethers and esters.

Oxime Ethers (O-alkylation): These are typically synthesized by reacting the oxime with an alkylating agent (e.g., alkyl halides, sulfates) in the presence of a base. The base deprotonates the oxime's hydroxyl group, forming a more nucleophilic oximate anion that then displaces the leaving group on the alkylating agent.

Oxime Esters (O-acylation): These are formed by reacting the oxime with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct.

These reactions are fundamental for modifying the properties of the parent oxime or for installing activating groups for subsequent reactions.

Table 1: Examples of Oxime Ether and Ester Synthesis Conditions

| Product Type | Reactants | Reagents/Conditions | Reference |

|---|---|---|---|

| Oxime Ether | Oxime, α-Keto Ester | tris(dimethylamino)phosphine, CH₂Cl₂, 0 °C to RT | rsc.org |

| Oxime Ester | Oxime, Acid Chloride | Pyridine | General Method |

This table is illustrative of general synthetic methods for oxime functionalization.

Nucleophilic Addition Reactions at the C=N bond

The C=N double bond in oximes and their derivatives, particularly oxime ethers, is susceptible to nucleophilic attack. The electrophilicity of the carbon atom can be enhanced by coordination with a Lewis acid.

Reduction to Amines: The C=N bond can be reduced to a C-N single bond to produce the corresponding amine. This can be achieved using various reducing agents, such as sodium metal, catalytic hydrogenation, or hydride reagents. scribd.com

Addition of Organometallic Reagents: Organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add across the C=N bond of oxime ethers. researchgate.net This reaction provides a pathway for carbon-carbon bond formation, leading to substituted hydroxylamines which can be further transformed. The reaction often requires activation, for example, by using BF₃·OEt₂ as a Lewis acid to enhance the electrophilicity of the imine carbon. researchgate.net

Aminolysis Reactions of Related Oxime Esters

Oxime esters, particularly those derived from aromatic oximes, can function as activated esters for acylation reactions. The aminolysis of these esters involves the reaction with a primary or secondary amine to form an amide.

The reactivity of these esters is influenced by the nature of the oxime leaving group. Aromatic oxime esters are effective acylating agents because the resulting oximate anion is stabilized by resonance. Research on the aminolysis of acyl esters of aromatic o-hydroxy oximes has demonstrated their utility in peptide synthesis and other acylation processes. acs.org The kinetics of aminolysis reactions of activated esters often show a dependence on the basicity of the incoming amine nucleophile. For instance, studies on the aminolysis of N-hydroxysuccinimide esters, another class of activated esters, show a direct correlation between the amine's basicity and the reaction rate. This principle generally applies to other activated esters, including oxime esters, where a more basic (and typically more nucleophilic) amine will react faster.

Transformations of the Phenolic Hydroxyl Group

The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group in this compound makes it a nucleophilic center, amenable to reactions with a variety of electrophiles. The acidity of the phenolic proton also allows for its removal by a base, forming a more potent phenoxide nucleophile, which is the basis for many of its derivatization strategies.

Alkylation and Acylation of the Hydroxyl Moiety

Alkylation and acylation are fundamental methods for modifying the phenolic hydroxyl group, leading to the formation of ether and ester derivatives, respectively. These reactions are typically achieved under basic conditions to enhance the nucleophilicity of the hydroxyl group.

The alkylation of the phenolic hydroxyl group is commonly carried out through a Williamson ether synthesis approach. masterorganicchemistry.comwikipedia.orgchemeurope.comtaylorandfrancis.comyoutube.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide or another electrophile with a good leaving group. A variety of bases can be employed, ranging from strong bases like sodium hydride to weaker bases such as potassium carbonate. The choice of solvent is also crucial and often includes polar aprotic solvents like acetone (B3395972) or N,N-dimethylformamide (DMF). google.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent. google.com

A notable example is the synthesis of 4-[2-(N,N-dimethylamino)ethoxy]benzophenone from 4-hydroxybenzophenone, a reaction that can be adapted for the corresponding oxime. In this procedure, 4-hydroxybenzophenone is treated with 2-dimethylaminoethyl chloride hydrochloride in the presence of potassium carbonate in acetone. The reaction proceeds under reflux to yield the desired ether derivative. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Conditions | Product | Yield |

| 4-Hydroxybenzophenone | 2-Dimethylaminoethyl chloride hydrochloride | K₂CO₃ | Acetone | None | Reflux, 6 hours | 4-[2-(N,N-dimethylamino)ethoxy]benzophenone | 98% |

| Reactant 1 | Reactant 2 | Base/Solvent | Catalyst | Conditions | Product (Anticipated) |

| This compound | Acetic Anhydride | Pyridine | DMAP (optional) | Room Temperature | 4-(acetyloxy)benzophenone oxime |

Other Derivatization Strategies

Beyond simple alkylation and acylation, other methods can be employed to derivatize the phenolic hydroxyl group of this compound, expanding the range of accessible derivatives.

The Mitsunobu reaction offers a powerful and versatile method for the conversion of alcohols, including phenols, into a wide variety of functional groups with inversion of stereochemistry at a chiral center. organic-chemistry.orgnih.govorgsyn.orgscispace.comnii.ac.jp This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated in situ, allowing for nucleophilic attack by a wide range of pronucleophiles, including carboxylic acids (to form esters), imides, and other nitrogen nucleophiles. organic-chemistry.orgnih.gov While specific examples for this compound are not detailed in the provided search results, the broad scope of the Mitsunobu reaction suggests its potential applicability for introducing diverse functionalities onto the phenolic oxygen.

Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Analysis of Characteristic Frequencies

The FTIR spectrum of 4-Hydroxybenzophenone (B119663) oxime is characterized by several key absorption bands that confirm the presence of its principal functional groups. A significant broad band is typically observed in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C=N stretching vibration of the oxime group gives rise to a characteristic absorption in the range of 1680-1650 cm⁻¹. Aromatic C-H stretching vibrations are observed as a series of bands above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.

In the synthesis of cyclophosphazene derivatives containing 4-hydroxybenzophenone oxime moieties, the characteristic stretching peaks in the IR spectra are crucial for confirming the successful reaction. For instance, in a novel oxime-cyclophosphazene, the presence of the oxime group is confirmed by these characteristic vibrational frequencies. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | O-H stretch | Phenolic -OH |

| > 3000 | C-H stretch | Aromatic |

| 1680-1650 | C=N stretch | Oxime |

| 1600-1450 | C=C stretch | Aromatic Ring |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy complements FTIR by providing information on the vibrations of non-polar bonds. For this compound, the symmetric stretching of the aromatic rings typically produces a strong signal in the Raman spectrum. The C=N bond of the oxime group is also Raman active. While specific experimental data for this compound is not widely published, analysis of the parent compound, 4-hydroxybenzophenone, reveals characteristic FT-Raman bands that would be expected to be present, with shifts, in the oxime derivative. These include vibrations associated with the phenyl rings and the C-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons. The proton of the phenolic hydroxyl group (-OH) typically appears as a broad singlet, with its chemical shift being solvent-dependent. The proton of the oxime hydroxyl group (=N-OH) also gives rise to a singlet, often at a higher chemical shift (downfield). The aromatic protons on the two phenyl rings appear as a complex pattern of multiplets in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The protons on the hydroxyl-substituted ring are influenced by the electron-donating hydroxyl group, leading to different chemical shifts compared to the protons on the unsubstituted phenyl ring.

In the characterization of a novel oxime-cyclophosphazene derivative, the ¹H-NMR spectrum is essential for confirming the structure. researchgate.net

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | Variable, solvent-dependent | Singlet (broad) |

| Oxime =N-OH | Downfield | Singlet |

| Aromatic H | 7.0 - 8.0 | Multiplets |

Carbon-13 NMR (¹³C NMR) for Carbon Frameworks

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbon atom of the C=N oxime group is a key feature, typically resonating in the downfield region of the spectrum. The aromatic carbons show a series of signals in the range of approximately 115-160 ppm. The carbon atom attached to the phenolic hydroxyl group is shifted to a higher chemical shift (downfield) due to the deshielding effect of the oxygen atom. The chemical shifts of the other aromatic carbons are influenced by their position relative to the hydroxyl and oxime groups. Spectroscopic analysis, including ¹³C NMR, is fundamental in the structural definition of compounds derived from 4-hydroxybenzophenone and its oxime. researchgate.net

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C=N (Oxime) | Downfield |

| C-OH (Phenolic) | ~155-160 |

| Aromatic C | ~115-140 |

| Quaternary Aromatic C | Downfield region |

Heteronuclear NMR (e.g., ³¹P NMR for phosphazene derivatives)

The hydroxyl group of this compound can be used as a reactive site to synthesize derivatives, such as phosphazenes. In these cases, ³¹P NMR spectroscopy is a powerful tool for characterizing the resulting products. The chemical shift of the phosphorus atom in the ³¹P NMR spectrum is highly sensitive to its chemical environment, including the nature of the substituents attached to the phosphorus-nitrogen backbone.

Research on the synthesis of novel oxime and oxime derivatives of phosphazenes from hexachlorocyclotriphosphazene has utilized ³¹P NMR to confirm the structures of the products. For instance, the reaction of a dichlorocyclophosphazene with 4-hydroxybenzophenone, followed by oximation, yields a product whose structure is confirmed by a distinct signal in the ³¹P-NMR spectrum. The chemical shifts in these spectra are indicative of the specific phosphorus environment within the cyclophosphazene ring. researchgate.net

| Compound Type | ³¹P NMR Chemical Shift (δ, ppm) | Significance |

| Oxime-cyclophosphazene derivative | Varies with structure | Confirms the formation of the P-O-N linkage and characterizes the phosphorus environment. |

Advanced Structural Determination

X-ray Crystallography for Solid-State Structures

No published studies providing single-crystal X-ray diffraction data for this compound were found. This information is crucial for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. Without this data, a definitive analysis of its solid-state structure cannot be provided.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Detailed mass spectrometry data, including fragmentation patterns for this compound, is not available in the referenced literature. The molecular weight of this compound can be calculated from its chemical formula (C13H11NO2) to be approximately 213.23 g/mol . However, without experimental mass spectra, the specific fragmentation pathways and the relative abundances of fragment ions under various ionization conditions cannot be described.

A comprehensive understanding of the fragmentation patterns is essential for the structural elucidation of unknown compounds and for distinguishing between isomers. This information is typically obtained through techniques such as electron ionization (EI) or collision-induced dissociation (CID).

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. For 4-Hydroxybenzophenone (B119663) oxime, these calculations can reveal insights into its three-dimensional structure, electron distribution, and intrinsic reactivity. A significant aspect of this molecule is the potential for E and Z isomerism around the C=N double bond of the oxime group, which would result in distinct molecular geometries and electronic properties for each isomer.

Density Functional Theory (DFT) for Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. While specific DFT studies on 4-Hydroxybenzophenone oxime are scarce, research on related compounds like 4-hydroxybenzophenone and other benzophenone (B1666685) derivatives provides a solid foundation for understanding its structural and electronic characteristics. researchgate.netresearchgate.net

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP would highlight the electron-rich regions, such as the oxygen and nitrogen atoms, which are susceptible to electrophilic attack, and the electron-poor regions, like the aromatic protons, which are prone to nucleophilic attack.

Table 1: Predicted Key Geometric Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value (E-isomer) | Predicted Value (Z-isomer) | Basis of Prediction |

| C=N Bond Length (Å) | ~1.29 - 1.31 | ~1.29 - 1.31 | DFT studies on other oximes nih.gov |

| N-O Bond Length (Å) | ~1.38 - 1.40 | ~1.38 - 1.40 | DFT studies on other oximes nih.gov |

| C-N-O Bond Angle (°) | ~110 - 113 | ~115 - 118 | DFT studies on other oximes nih.gov |

| Dihedral Angle (C-C-C=N) | Varies with ring rotation | Varies with ring rotation | General principles of conformational analysis |

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. researchgate.netlongdom.org

For 4-hydroxybenzophenone, the HOMO is typically localized on the phenol (B47542) ring, while the LUMO is distributed over the benzoyl group. uit.no In this compound, it is anticipated that the HOMO will still have significant contribution from the electron-rich hydroxyphenyl group. The LUMO is likely to be centered on the C=N-OH moiety and the adjacent phenyl ring. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Computational studies on related benzophenones have shown that the introduction of substituents can significantly alter the HOMO and LUMO energy levels. uit.no The oxime group, being both a π-donor and a π-acceptor, would be expected to modulate the electronic properties of the parent molecule in a complex manner. DFT calculations would be essential to precisely determine these energy levels for both the E and Z isomers.

Table 2: Predicted Electronic Properties of this compound (Based on Analogous Compounds)

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively high (donating character) | Presence of hydroxyl and oxime groups |

| LUMO Energy | Relatively low (accepting character) | Presence of C=N and aromatic system |

| HOMO-LUMO Gap (ΔE) | Moderate, suggesting potential reactivity | General knowledge of similar aromatic oximes researchgate.netlongdom.org |

| Dipole Moment | Significant due to polar O-H and N-O-H groups | Presence of polar functional groups |

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a deeper understanding of the relationship between a molecule's structure and its spectral features.

Computational Vibrational Spectroscopy Simulation

A theoretical vibrational analysis of this compound would involve calculating the harmonic frequencies for both the E and Z isomers. These calculations would reveal characteristic vibrational modes, such as the O-H stretching of the phenolic and oxime groups, the C=N stretching of the oxime, and the various C-H and C-C stretching and bending modes of the aromatic rings.

A study on the closely related 4-fluoro-4-hydroxybenzophenone provides a good reference for the expected vibrational modes. scispace.com The O-H stretching vibrations are typically observed in the range of 3200-3600 cm⁻¹. The C=O stretching of the parent ketone, usually found around 1650 cm⁻¹, would be absent in the oxime and replaced by the C=N stretching vibration, which is expected in the 1620-1680 cm⁻¹ region. The presence of two distinct isomers would likely result in subtle but measurable differences in their vibrational spectra, particularly in the fingerprint region.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis of Prediction |

| Phenolic O-H Stretch | 3500 - 3600 | General spectroscopic data, study on 4-fluoro-4-hydroxybenzophenone scispace.com |

| Oxime O-H Stretch | 3200 - 3400 (broader due to H-bonding) | General spectroscopic data for oximes |

| Aromatic C-H Stretch | 3000 - 3100 | General spectroscopic data |

| C=N Stretch | 1620 - 1680 | General spectroscopic data for oximes |

| C=C Aromatic Stretch | 1450 - 1600 | General spectroscopic data |

| C-N Stretch | 1250 - 1350 | General spectroscopic data |

| N-O Stretch | 900 - 960 | General spectroscopic data for oximes |

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to predict ¹H and ¹³C NMR chemical shifts. nih.govrsc.org The accuracy of these predictions has significantly improved, making them a valuable aid in assigning experimental spectra, especially for complex molecules with multiple isomers. rsc.org

For this compound, the presence of E and Z isomers would lead to two distinct sets of NMR signals. The chemical shifts of the protons and carbons in the vicinity of the C=N bond would be most affected by the isomerism. For instance, the chemical shift of the oxime proton is expected to be different for the two isomers. Similarly, the carbons of the phenyl ring syn to the hydroxyl group in one isomer would experience a different electronic environment compared to the anti isomer.

Predicting the NMR spectra would involve optimizing the geometry of each isomer and then calculating the shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach. While specific predictions for this compound are not available, studies on other oximes have shown that computational methods can successfully distinguish between E and Z isomers based on their predicted chemical shifts. nih.govrsc.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (ppm) for this compound (relative to TMS)

| Nucleus | Predicted Chemical Shift Range (ppm) | Basis of Prediction |

| Phenolic OH | 9.0 - 10.0 | Experimental data for phenols chemicalbook.com |

| Oxime OH | 10.0 - 12.0 (isomer dependent) | Experimental data for oximes uv.mx |

| Aromatic H | 6.8 - 7.8 | Experimental data for benzophenones chemicalbook.com |

| Aromatic C (C-OH) | 155 - 160 | Experimental data for phenols nih.gov |

| Aromatic C (C=N) | 150 - 160 | Experimental data for oximes |

| Other Aromatic C | 115 - 140 | Experimental data for benzophenones nih.gov |

Reaction Mechanism Elucidation

Computational chemistry plays a crucial role in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. For this compound, several reactions could be of interest for theoretical investigation.

One of the most characteristic reactions of ketoximes is the Beckmann rearrangement , where the oxime is converted to an amide under acidic conditions. masterorganicchemistry.comwikipedia.org A computational study of the Beckmann rearrangement of this compound would involve modeling the reaction pathway, starting from the protonated oxime. The key step is the migration of one of the aryl groups to the nitrogen atom with the simultaneous departure of a water molecule. Theoretical calculations could determine which of the two non-equivalent aryl groups (the phenyl or the hydroxyphenyl group) is more likely to migrate by comparing the activation barriers for the two possible pathways. The stereochemistry of the starting oxime (E or Z) dictates which group migrates. nih.gov

Another important reaction is the hydrolysis of the oxime back to the parent ketone (4-hydroxybenzophenone) and hydroxylamine (B1172632). This reaction is typically catalyzed by acid or base. Computational studies could elucidate the mechanism of both acid-catalyzed and base-catalyzed hydrolysis, identifying the key intermediates and transition states. nih.govrsc.org For instance, the acid-catalyzed mechanism likely involves protonation of the oxime nitrogen, followed by nucleophilic attack of water on the carbon atom.

The photochemical reactivity of 4-hydroxybenzophenone is well-documented, involving the formation of a ketyl radical. collectionscanada.gc.ca The introduction of the oxime functionality would likely alter this photochemical behavior. Computational studies could explore the excited-state properties of this compound to predict its potential photochemical reaction pathways.

Theoretical Studies of Reaction Pathways and Transition States

Theoretical studies illuminate the mechanisms of chemical reactions by calculating the energies of reactants, products, and the transition states that connect them. While specific computational studies on the reaction pathways for this compound are not extensively documented in dedicated publications, the primary reaction pathways, such as its formation (oximation) and subsequent reactions like the Beckmann rearrangement, can be understood through established mechanisms and computational analysis of related compounds.

Oximation Reaction: The formation of an oxime involves the reaction of a carbonyl compound, in this case, 4-Hydroxybenzophenone, with hydroxylamine. This is a condensation reaction that proceeds via a Schiff base mechanism. youtube.com The reaction is sensitive to pH. youtube.com The general pathway involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. Computational methods like Density Functional Theory (DFT) can be used to model this process, identifying the key intermediates and the energy barriers associated with the transition states. For the related reaction of benzophenone with hydroxylamine, studies have shown that reaction rates can be dramatically accelerated in microdroplets compared to the bulk phase, a phenomenon that can be investigated computationally. researchgate.net

| Reaction Condition | Pseudo First-Order Rate Constant (s⁻¹) |

|---|---|

| Bulk Phase | 9.1 × 10⁻⁴ |

| Heated Ultrasonic Nebulization (HUN) Microdroplets | 2.1 × 10⁻² |

This table displays the pseudo first-order reaction rate constants for the oximation of benzophenone, a structurally similar precursor, under different conditions, highlighting the significant rate enhancement in microdroplets. researchgate.net

Photochemical Reactions: The parent compound, 4-Hydroxybenzophenone, exhibits interesting photochemical behavior. Its reaction pathways upon photoexcitation are sensitive to both solvent and pH. collectionscanada.gc.ca Theoretical studies can help elucidate the nature of the excited states involved, such as the n,π* and π,π* states. Upon irradiation, 4-Hydroxybenzophenone can undergo photoreduction to form a ketyl radical or photooxidation to form a phenoxyl radical. collectionscanada.gc.ca Computational analysis helps in understanding the electronic structure of these radical species and the transition states leading to their formation. collectionscanada.gc.ca

Solvent Effects on Molecular and Electronic Structure

The solvent environment can significantly alter the molecular and electronic properties of a solute through various interactions, including polarity, hydrogen bonding, and dielectric effects. researchgate.net For molecules like 4-Hydroxybenzophenone and its oxime, which possess both hydrogen-bond-donating (hydroxyl) and accepting (carbonyl/oxime) groups, these effects are particularly pronounced.

A combined experimental and computational study on 4-Hydroxybenzophenone revealed that its photophysical behavior is highly dependent on the solvent. rsc.org In aprotic solvents like acetonitrile, the molecule is fluorescent. researchgate.net However, in protic solvents such as water or 2-propanol, the excited states of 4-Hydroxybenzophenone are prone to deprotonation, which leads to fluorescence quenching and inhibits its photoactivity. rsc.orgresearchgate.net The excited states are significantly more acidic than the ground state, facilitating this rapid deprotonation in the presence of a protic solvent. rsc.org

Time-dependent density functional theory (TD-DFT) calculations, often combined with a polarizable continuum model (PCM) to simulate the solvent, are used to predict changes in absorption and emission spectra. researchgate.netrsc.org These calculations can show how the energy levels of the frontier molecular orbitals (HOMO and LUMO) are affected by the solvent, explaining the observed solvatochromic shifts (changes in absorption wavelength). For instance, the UV-visible absorption spectrum of 4-Hydroxybenzophenone shows different maxima in different solvents, reflecting changes in the electronic structure. collectionscanada.gc.caresearchgate.net

| Solvent | Absorption Maxima (λmax, nm) |

|---|---|

| Acetonitrile | ~290 |

| 2-Propanol | ~295 |

| Ethanol (B145695) (with acetic acid) | 290 |

| Ethanol (with sodium acetate) | 335 |

This table shows the absorption maxima of the parent compound, 4-Hydroxybenzophenone, in various solvents, demonstrating the influence of solvent polarity, proticity, and pH on its electronic transitions. collectionscanada.gc.caresearchgate.net The significant shift in basic ethanol (with sodium acetate) is due to the deprotonation of the phenolic hydroxyl group. collectionscanada.gc.ca

Computational models can further detail these interactions by showing how explicit solvent molecules arrange around the solute. rsc.org For instance, in protic solvents, hydrogen bonds would form at both the hydroxyl and oxime functionalities of this compound. These specific interactions stabilize the ground and excited states differently, leading to the observed changes in its electronic spectrum and reactivity. mdpi.com The hydrogen bond acceptor ability of the solvent is often a key parameter influencing the absorption maxima. mdpi.com

Coordination Chemistry and Metal Complexation

4-Hydroxybenzophenone (B119663) Oxime as a Ligand

4-Hydroxybenzophenone oxime is a molecule with a rich potential for coordination chemistry. Its structure, featuring a phenolic hydroxyl group, an oxime group, and aromatic rings, provides multiple potential donor sites for coordination with metal ions. The presence of both oxygen and nitrogen donor atoms allows it to act as a chelating agent, forming stable ring structures with a central metal ion.

Chelation Modes and Ligand Properties

The oxime group (C=N-OH) is a key player in the coordination behavior of this compound. Oximes are known to coordinate to metal ions in several ways, most commonly through the nitrogen atom of the oxime group. hmdb.ca The lone pair of electrons on the nitrogen atom makes it a potent donor.

In the case of this compound, the presence of the hydroxyl group on the phenyl ring opens up the possibility of forming a chelate ring. The most probable chelation mode involves the deprotonation of the phenolic hydroxyl group and coordination of the resulting phenolate (B1203915) oxygen atom along with the nitrogen atom of the oxime group. This would form a stable six-membered chelate ring with the metal ion. This bidentate O,N-coordination is a common feature for ligands containing both phenolic and imino-type functionalities.

The electronic and steric properties of the ligand influence its complexing ability. Theoretical studies on structurally related o-hydroxyaryloximes have shown that steric factors, such as the arrangement of the phenyl rings, can significantly impact the selectivity and stability of the metal complexes formed. jocpr.com The bulky phenyl groups in this compound would influence the geometry of the resulting metal complexes.

Protonation States and Coordination Behavior

This compound possesses two acidic protons: one on the phenolic hydroxyl group (-OH) and one on the oxime hydroxyl group (=N-OH). The relative acidity of these protons plays a crucial role in the coordination behavior. The phenolic proton is generally more acidic than the oximic proton.

In coordination reactions, the ligand can exist in different protonation states. It can coordinate as a neutral molecule, or it can be deprotonated once (at the phenolic hydroxyl) or twice (at both the phenolic and oximic hydroxyls) to form mono-anionic or di-anionic ligands, respectively.

Neutral Ligand: In strongly acidic conditions, the ligand may coordinate in its neutral form, likely through the oxime nitrogen. However, this mode is less common as the resulting complex would be less stable than a chelate.

Mono-anionic Ligand: The most common coordination behavior involves the deprotonation of the more acidic phenolic hydroxyl group. The resulting anionic ligand, [H(L)]⁻, then acts as a bidentate chelating agent, coordinating through the phenolate oxygen and the oxime nitrogen. This is a prevalent mode for forming stable transition metal complexes.

The pH of the reaction medium is a critical factor in determining the protonation state of the ligand and, consequently, the nature of the resulting metal complex. hmdb.ca

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various established methods in coordination chemistry. The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

Preparation of Transition Metal Complexes

The direct reaction of this compound with a metal salt in a suitable solvent is the most common method for preparing its transition metal complexes. Typically, an alcoholic solution of the ligand is mixed with an aqueous or alcoholic solution of a transition metal salt, such as a chloride or acetate (B1210297) salt of copper(II), nickel(II), cobalt(II), or zinc(II). nih.gov

The reaction is often carried out under reflux to ensure completion. The pH of the solution is a critical parameter and is usually adjusted using a buffer or a base to facilitate the deprotonation of the ligand and the formation of the chelate complex. hmdb.ca The resulting solid metal complex can then be isolated by filtration, washed, and dried.

For instance, studies on the closely related 2-hydroxy-4-methoxybenzophenone oxime have shown that it reacts with copper(II) ions to form a brown-colored precipitate in a pH range of 2.5-9.0. hmdb.ca The stoichiometry of this complex was determined to be 1:2 (metal:ligand), indicating that two molecules of the deprotonated ligand coordinate to one copper(II) ion. hmdb.ca A similar stoichiometry is anticipated for complexes of this compound with divalent transition metals.

Formation of Mixed Ligand Complexes

This compound can also be used as a primary ligand in the synthesis of mixed ligand complexes. In this approach, a pre-formed complex of a metal ion with this compound is reacted with a secondary ligand, or alternatively, the metal salt, primary ligand, and secondary ligand are reacted together in a one-pot synthesis. nih.gov

Secondary ligands are often neutral bidentate ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, which can occupy the remaining coordination sites of the metal ion. The synthesis of mixed ligand complexes often results in compounds with modified physicochemical properties, such as enhanced stability or different electronic spectra, compared to the parent complex. rsc.org Studies on Schiff bases derived from substituted benzophenones have successfully demonstrated the synthesis of mixed ligand complexes with various transition metals and co-ligands like 2-aminophenol. nih.gov

Physicochemical Properties of Metal Complexes

The coordination of this compound to a metal ion leads to the formation of a new chemical entity with distinct physicochemical properties. These properties are typically studied using a variety of analytical techniques.

The elemental analysis of the synthesized complexes is used to confirm their stoichiometry. The molar conductance of the complexes in a suitable solvent, such as DMF or DMSO, can indicate whether they are electrolytic or non-electrolytic in nature. Most neutral chelate complexes of this compound with divalent metals are expected to be non-electrolytes.

Spectroscopic techniques are vital for characterizing these complexes.

Infrared (IR) Spectroscopy: In the IR spectrum of the complex, the disappearance of the broad band corresponding to the phenolic O-H stretch and a shift in the C=N stretching vibration of the oxime group compared to the free ligand provide strong evidence of coordination. New bands at lower frequencies can also appear, which are attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The d-d transitions of the metal ions and charge transfer bands are observed in the UV-Visible region. For example, a copper(II) complex with a 1:2 metal-to-ligand ratio with the similar 2-hydroxy-4-methoxybenzophenone oxime shows maximum absorbance at 400 nm. hmdb.ca

Magnetic Susceptibility: Magnetic moment measurements help in determining the geometry of the complex and the oxidation state of the metal ion. For example, an octahedral or tetrahedral geometry can often be inferred from the magnetic moment of a Co(II) or Ni(II) complex.

The table below summarizes some of the expected physicochemical properties of a representative transition metal complex of this compound, based on data from analogous compounds. hmdb.ca

| Property | Expected Value/Observation |

| Physical State | Colored, crystalline solid |

| Solubility | Soluble in organic solvents like DMF, DMSO |

| Stoichiometry (M:L) | Typically 1:2 for divalent metals |

| Molar Conductance | Low values, indicating non-electrolytic nature |

| IR Spectra (cm⁻¹) | Disappearance of phenolic ν(O-H), shift in ν(C=N), appearance of ν(M-O) and ν(M-N) |

| UV-Vis Spectra | Bands corresponding to d-d and charge-transfer transitions |

| Magnetic Moment | Corresponds to the number of unpaired electrons, indicative of geometry |

A study on the copper(II) complex of the structurally similar 2-hydroxy-4-methoxybenzophenone oxime provided specific data which can be used as a reference point for the properties of a Cu(II)-4-hydroxybenzophenone oxime complex. hmdb.ca

| Parameter | Value for Cu(II)-2-hydroxy-4-methoxybenzophenone oxime complex hmdb.ca |

| Stoichiometry (Cu:Ligand) | 1:2 |

| Color | Brown |

| λmax | 400 nm |

| Molar Absorptivity (ε) | 7.0 x 10² L mol⁻¹ cm⁻¹ |

| Stability Constant (log K) | 9.79 |

| Gibbs Free Energy (ΔG) | -13.93 Kcal/mol |

This data underscores the formation of a stable complex, a characteristic that is likely to be shared by the complexes of this compound. hmdb.ca

Electrochemical Behavior and Redox Properties

The electrochemical characteristics of metal complexes offer profound insights into their electronic structure and reactivity, particularly concerning electron transfer processes. While specific electrochemical studies on this compound complexes are not extensively documented, valuable inferences can be drawn from related systems, such as substituted benzophenones and their metal complexes.

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of such compounds. For instance, studies on iron(III) complexes with 2-hydroxybenzophenone (B104022) ligands have shown that the reduction potentials are influenced by the nature of the substituents on the benzophenone (B1666685) moiety. at.ua The initial reduction is typically centered on the metal ion, followed by ligand-based reductions at more negative potentials. at.ua For example, tris(2-hydroxybenzophenone)iron(III) complexes exhibit a metal-based reduction at approximately -1 V versus the Ferrocene/Ferrocenium (Fc/Fc⁺) couple. gcnayanangal.com

In the case of metal complexes of this compound, it is anticipated that the electrochemical behavior would be a composite of the redox activity of the central metal ion and the benzophenone oxime ligand. The oxime group itself can participate in redox processes, and its coordination to a metal ion can significantly alter the electron density at the benzophenone core, thereby shifting the reduction potentials. The general expectation is that the metal-centered redox processes would be quasi-reversible, with the precise potential depending on the specific metal ion and the coordination environment.

To illustrate, the electrochemical data for related benzophenone and their copper(II) complexes are presented below. These data highlight the typical potential ranges for the reduction of the benzophenone core.

Magnetic Susceptibility Measurements

The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.org Magnetic susceptibility measurements provide a direct means to determine the magnetic moment of a complex, which in turn helps in elucidating its electronic configuration and geometry. gcnayanangal.com

For metal complexes of this compound, the magnetic behavior will primarily depend on the choice of the transition metal. For instance, complexes with metal ions like Cu(II) (d⁹ configuration) are expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron. libretexts.org The spin-only magnetic moment can be calculated using the formula μ_so = √n(n+2), where 'n' is the number of unpaired electrons. For a Cu(II) complex (n=1), the expected spin-only magnetic moment is approximately 1.73 Bohr Magnetons (B.M.). Experimental values are often slightly higher due to orbital contributions.

In contrast, complexes with Ni(II) (d⁸ configuration) can be either paramagnetic (high-spin, e.g., in an octahedral geometry) with two unpaired electrons (μ_eff ≈ 2.83 - 3.4 B.M.) or diamagnetic (low-spin, e.g., in a square planar geometry) with no unpaired electrons. The specific geometry adopted by the complex, which is influenced by the ligand field strength of this compound, will determine its magnetic properties.

The magnetic moments of some related transition metal complexes are provided in the table below for comparison.

Thermal Stability and Degradation Pathways

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in determining the thermal stability and decomposition patterns of coordination compounds. The thermal decomposition of metal complexes of this compound is expected to proceed in multiple stages.

The initial stage of decomposition would likely involve the loss of any coordinated or lattice water molecules, typically occurring at temperatures below 150 °C. Following dehydration, the organic ligand itself will begin to decompose. The stability of the complex will be influenced by the strength of the metal-ligand bonds. Studies on related 2-hydroxy-aryloxime complexes have shown that the thermal stability under a nitrogen atmosphere often follows the order Pd > Ni > Cu. akjournals.com

The degradation of the this compound ligand would likely involve the cleavage of the C=N and N-O bonds of the oxime group, as well as the breakdown of the aromatic rings. The final residue at high temperatures (e.g., above 700 °C) in an inert atmosphere is expected to be a mixture of the metal oxide and carbonaceous material. akjournals.com In an air atmosphere, the final product is typically the pure metal oxide due to the oxidative decomposition of the organic components. akjournals.com

The thermal decomposition data for some related metal complexes are summarized in the table below.

Advanced Applications in Chemical Materials Science

Role in Photoinitiator Systems

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. Oxime esters, a class of highly efficient Type I photoinitiators, have garnered significant attention due to their high reactivity and tunable light absorption characteristics. 4-Hydroxybenzophenone (B119663) oxime serves as a critical precursor in the synthesis of specialized oxime ester photoinitiators.

The design of effective oxime ester photoinitiators derived from 4-hydroxybenzophenone oxime focuses on modifying the molecule to optimize its photosensitivity, solubility, and thermal stability. The synthesis is a multi-step process that begins with the parent compound, 4-hydroxybenzophenone.

Oximation: The first step involves the conversion of the ketone group in 4-hydroxybenzophenone to an oxime. This is typically achieved by reacting 4-hydroxybenzophenone with hydroxylamine (B1172632) hydrochloride in the presence of a base. The resulting product is this compound.

Esterification: The oxime group is then esterified, most commonly through a condensation reaction with a carboxylic acid or an acyl chloride. This step is crucial as the resulting O-acyloxime moiety contains the photolabile N-O bond. By varying the acyl group, the absorption characteristics and initiation efficiency of the photoinitiator can be fine-tuned. For instance, using aromatic carboxylic acids can extend the absorption to longer wavelengths (near-UV or visible light). rsc.org

The hydroxyl group on the phenyl ring provides an additional site for modification, allowing for the attachment of other functional groups or for grafting the photoinitiator onto a polymer backbone, creating macromolecular photoinitiators with reduced migration and volatility. researchgate.net

| Precursor | Reagent(s) | Intermediate/Final Product | Purpose |

| 4-Hydroxybenzophenone | Hydroxylamine Hydrochloride, Base | This compound | Creation of the oxime functional group |

| This compound | Acyl Chloride or Carboxylic Anhydride (B1165640) | Oxime Ester Photoinitiator | Introduction of the photolabile N-O bond |

This interactive table summarizes the key steps in the synthesis of oxime ester photoinitiators from 4-hydroxybenzophenone.

Oxime ester photoinitiators derived from this compound function primarily as Type I photoinitiators, meaning they undergo unimolecular bond cleavage upon irradiation to generate free radicals. nih.gov

The key mechanistic step is the homolytic cleavage of the nitrogen-oxygen (N-O) bond within the oxime ester moiety upon exposure to UV or visible light. researchgate.net This cleavage is highly efficient and results in the formation of two distinct radical species: an iminyl radical and a carboxyl radical.

N-O Bond Cleavage: R-C(=N-OC(=O)R')-R'' + hν → R-C(=N•)-R'' + R'COO•

The carboxyl radical (R'COO•) is often unstable and can undergo rapid decarboxylation to form a highly reactive alkyl or aryl radical (R'•) and carbon dioxide.

Decarboxylation: R'COO• → R'• + CO₂

Both the iminyl radical and the alkyl/aryl radical are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates, leading to the rapid formation of a cross-linked polymer network. rsc.orgnih.gov The efficiency of initiation is dependent on the quantum yield of the N-O bond cleavage and the reactivity of the generated radicals towards the specific monomers used in the formulation. researchgate.net

Applications in Metal Extraction and Separation Technologies

Hydroxyoxime compounds have long been established as highly effective and selective extractants in the field of hydrometallurgy, particularly for the solvent extraction of transition metals like copper and nickel from aqueous leach solutions. basf.comacs.org Substituted benzophenone (B1666685) oximes, including derivatives of this compound, are valuable in these processes. google.com

The development of extractants based on the hydroxybenzophenone oxime structure involves modifying the aromatic rings to enhance specific properties such as selectivity, extraction kinetics, and stability in harsh acidic environments. google.com The fundamental structure required for metal chelation consists of a hydroxyl group positioned ortho to the oxime group. While the article's subject is this compound (a para-substituted isomer), the principles are demonstrated by the widely used ortho-isomers in industrial reagents.

Key features of these extractants include:

Chelation: The phenolic hydroxyl group and the oxime group work in concert to form a stable chelate ring with the metal ion. core.ac.uk

Solubility: Long alkyl chains are typically added to the benzophenone backbone to ensure high solubility in the water-immiscible organic solvents (like kerosene) used in solvent extraction circuits and to minimize the extractant's solubility in the aqueous phase. google.com

Selectivity: The specific stereochemistry and electronic properties of the oxime and the substituents on the aromatic rings dictate the extractant's selectivity for a target metal ion over others present in the solution, such as iron. google.comcore.ac.uk

M²⁺(aq) + 2RH(org) ⇌ MR₂(org) + 2H⁺(aq)

The mechanism involves several key steps:

Interfacial Reaction: The extraction process occurs at the interface between the aqueous and organic phases. The extractant molecules orient themselves at the interface.

Complexation: The phenolic proton is displaced, and the metal ion coordinates with the phenolic oxygen and the oxime nitrogen of two extractant molecules. This forms a charge-neutral, square planar metal-extractant complex (MR₂). acs.org

Phase Transfer: The resulting metal complex is hydrophobic due to the nonpolar alkyl groups on the extractant molecules, making it highly soluble in the organic phase. This drives the transfer of the metal from the aqueous phase to the organic phase.

The stripping of the metal from the loaded organic phase is achieved by contacting it with a strongly acidic aqueous solution, which reverses the equilibrium, releasing the metal ion back into the aqueous phase and regenerating the extractant for reuse. ed.ac.uk

Integration into Polymer and Material Architectures

The distinct functional groups of this compound—the hydroxyl group, the oxime, and the UV-absorbing benzophenone core—make it a valuable building block for creating functional polymers and advanced materials.

The integration can be achieved through several strategies:

Polymer Additive: The benzophenone moiety is an excellent UV absorber. nbinno.com Incorporating the 4-hydroxybenzophenone structure into a polymer matrix, for instance by creating composites, can impart significant UV-shielding properties, protecting the material from photodegradation. researchgate.net

Monomer for Polymerization: The hydroxyl group can be modified, for example, by reaction with acryloyl chloride, to introduce a polymerizable double bond. The resulting monomer can then be copolymerized with other monomers to incorporate the benzophenone oxime unit directly into the polymer backbone or as a side chain. This covalent bonding prevents leaching of the functional unit from the material. researchgate.net

"Click" Chemistry and Dynamic Polymers: The oxime functional group can participate in "oxime-click" reactions with aldehydes or ketones to form oxime ethers. rsc.orgrsc.org This highly efficient and catalyst-free reaction can be used for polymer modification or for creating cross-linked networks. Furthermore, the oxime linkage can be reversible under certain conditions (e.g., changes in pH or in the presence of competing alkoxyamines), allowing for the creation of dynamic covalent polymers. rsc.orgpku.edu.cn These materials can exhibit self-healing properties or be reprocessed, contributing to the development of more sustainable polymer systems.

| Integration Method | Functional Group Utilized | Resulting Material Property |

| Polymer Additive/Composite | Benzophenone Core | UV Shielding, Photostability researchgate.net |

| Copolymerization | Hydroxyl Group (modified) | Covalently Bound Functional Unit |

| Oxime "Click" Chemistry | Oxime Group | Dynamic Covalent Networks, Self-Healing Materials rsc.orgrsc.org |

This interactive table outlines methods for integrating this compound into polymer architectures.

Covalent Incorporation into Polymeric Matrices

The integration of specific functional moieties into polymer backbones through covalent bonding represents a powerful strategy for creating advanced materials with tailored properties. In the case of this compound, its covalent incorporation into polymeric matrices is primarily achieved through two main pathways: polymerization of a functionalized monomer derived from this compound, or by post-polymerization modification of a pre-existing polymer.

The oxime group of this compound, with its reactive hydroxyl (-OH) and imine (-C=N-) functionalities, offers versatile handles for chemical modification and subsequent polymerization. For instance, the hydroxyl group can be esterified with a polymerizable group, such as an acrylate (B77674) or methacrylate, to yield a monomer that can then be copolymerized with other vinyl monomers. This approach allows for a statistical distribution of the this compound moiety along the polymer chain.

Alternatively, the aromatic ring of the benzophenone core can be functionalized with a polymerizable group, such as a vinyl or styrenic unit, prior to the formation of the oxime. This route also leads to a monomer that can be readily incorporated into a polymer backbone via conventional polymerization techniques like free radical polymerization.

Post-polymerization modification involves the reaction of this compound with a reactive polymer. For example, a polymer containing electrophilic groups, such as acid chlorides or isocyanates, can react with the hydroxyl group of the oxime to form a stable covalent bond. This method is particularly useful for modifying the surface of polymers or for introducing the functional moiety in a more controlled manner.

The formation of dynamic covalent bonds is another significant aspect of incorporating oxime functionalities into polymers. rsc.org Oxime linkages can be formed through the reaction of a hydroxylamine with an aldehyde or ketone. rsc.org This chemistry allows for the creation of self-healing and recyclable materials due to the reversible nature of the oxime bond under specific conditions. rsc.orgpku.edu.cn While research on 4-hydroxybenzaldehyde (B117250) oxime-based terpolymers exists, the principles can be extended to this compound. researchgate.net

Below is a table summarizing potential methods for the covalent incorporation of this compound into polymeric matrices:

| Incorporation Method | Description | Resulting Polymer Architecture | Key Advantages |

| Monomer Functionalization & Polymerization | Derivatization of this compound to introduce a polymerizable group (e.g., vinyl, acrylate) followed by copolymerization. | Random or alternating copolymers. | Good control over the concentration of the functional moiety. |

| Post-Polymerization Modification | Reaction of this compound with a reactive polymer (e.g., containing epoxy or isocyanate groups). | Graft copolymers or surface-modified polymers. | Versatility in modifying existing polymers. |

| Polycondensation Reactions | Utilization of the hydroxyl and/or other reactive groups on the aromatic rings in step-growth polymerization. | Polyesters, polyamides, or polyurethanes with the moiety in the backbone. | Integration of the functional unit directly into the main chain. |

| Dynamic Covalent Chemistry | Formation of reversible oxime linkages between polymer chains or between a polymer and the oxime. | Crosslinked networks, self-healing materials. | Introduces stimuli-responsive and adaptable properties. rsc.orgpku.edu.cn |

Exploitation in Functional Material Design

The unique chemical structure of this compound, featuring a benzophenone core, a hydroxyl group, and an oxime functionality, makes it a valuable component in the design of a wide array of functional materials. The covalent incorporation of this moiety into polymer matrices imparts specific and desirable properties to the resulting materials.

One of the most significant applications stems from the inherent UV-absorbing characteristics of the benzophenone unit. nbinno.com By covalently bonding this compound to a polymer, the resulting material gains enhanced photostability. Unlike additive UV absorbers, which can leach out over time, the covalently bound moiety remains permanently fixed within the polymer matrix, providing long-lasting protection against photodegradation. researchgate.net This is crucial for applications where materials are exposed to prolonged sunlight, such as in outdoor coatings, automotive parts, and building materials.

The oxime group itself introduces several functionalities. Its ability to form dynamic covalent bonds allows for the design of smart materials, such as self-healing polymers and vitrimers. rsc.orgpku.edu.cn These materials can repair damage and be reprocessed, contributing to more sustainable and durable products. The reversible nature of the oxime linkage can be triggered by external stimuli like heat or pH changes, enabling the material to adapt its properties on demand.

Furthermore, the presence of both a hydrogen bond donor (the hydroxyl group) and acceptor sites (the oxime nitrogen and the carbonyl oxygen) in the this compound moiety can enhance the interfacial adhesion between the polymer and other components in a composite material. This can lead to improved mechanical properties, such as increased strength and toughness.

The chelating ability of the oxime group with metal ions also opens up possibilities for designing functional materials for applications such as heavy metal removal from water or as catalysts. By incorporating the this compound unit into a porous polymer support, a highly effective and recyclable system for metal ion sequestration can be developed.

The following table details the exploitation of this compound in the design of various functional materials:

| Functional Material Type | Role of this compound | Resulting Properties | Potential Applications |

| UV-Stable Polymers | Covalently bound photo-stabilizer. | Enhanced resistance to photodegradation, reduced yellowing, and improved lifespan. | Outdoor coatings, automotive components, and packaging materials. nbinno.comresearchgate.net |

| Self-Healing Materials | Formation of dynamic and reversible oxime crosslinks. | Ability to autonomously repair damage, recyclability. | Re-processable thermosets, adaptive coatings. rsc.orgpku.edu.cn |

| Adhesion Promoters | Hydrogen bonding and polar interactions at interfaces. | Improved compatibility and bonding between different material phases. | Polymer composites, adhesives. |

| Metal-Chelating Polymers | Binding of metal ions through the oxime and hydroxyl groups. | Selective removal of heavy metals from solutions. | Environmental remediation, catalysis. |

| Photo-crosslinkable Polymers | The benzophenone moiety can act as a photoinitiator. | Formation of crosslinked networks upon UV irradiation. | Photoresists, inks, and coatings. |

Q & A

Q. How does this compound compare structurally and functionally to its analogs (e.g., methoxy-substituted oximes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.